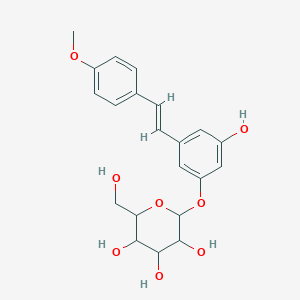

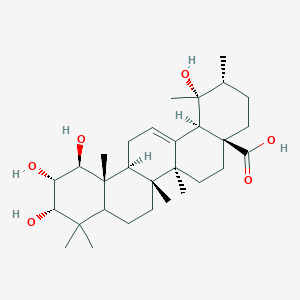

![molecular formula C26H30O14 B210404 甲基(1R、4aR、5R、7aR)-7-[[(E)-3-(3,4-二羟基苯基)丙-2-烯酰]氧甲基]-5-羟基-1-[(2S、3R、4S、5S、6R)-3,4,5-三羟基-6-(羟甲基)氧杂-2-基]氧基-1,4a,5,7a-四氢环戊[c]吡喃-4-羧酸酯 CAS No. 83348-22-5](/img/structure/B210404.png)

甲基(1R、4aR、5R、7aR)-7-[[(E)-3-(3,4-二羟基苯基)丙-2-烯酰]氧甲基]-5-羟基-1-[(2S、3R、4S、5S、6R)-3,4,5-三羟基-6-(羟甲基)氧杂-2-基]氧基-1,4a,5,7a-四氢环戊[c]吡喃-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a useful research compound. Its molecular formula is C26H30O14 and its molecular weight is 566.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacology: Anti-Inflammatory Properties

10-caffeoyldeacetyldaphylloside has been studied for its anti-inflammatory properties. It may inhibit key inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma. Research suggests that the compound’s ability to modulate cytokine production makes it a candidate for further investigation as an anti-inflammatory agent .

Neuroscience: Neuroprotective Effects

In neuroscience, there’s interest in the neuroprotective effects of caffeoyl glycosides. 10-caffeoyldeacetyldaphylloside might protect neuronal cells from oxidative stress and apoptosis, which is crucial in diseases such as Alzheimer’s and Parkinson’s. Studies are exploring its efficacy in preserving cognitive functions and delaying neurodegenerative processes .

Oncology: Anticancer Activity

The compound’s potential anticancer activity is being researched in oncology. Its ability to induce apoptosis in cancer cells without affecting healthy cells is particularly promising. This selectivity could lead to the development of new, less toxic cancer treatments .

Dermatology: Skin Health and Healing

In dermatology, 10-caffeoyldeacetyldaphylloside may promote skin health by enhancing collagen synthesis and reducing UV-induced skin damage. Its antioxidant properties could also aid in wound healing and treatment of skin disorders .

Cardiology: Cardiovascular Protection

Cardioprotective effects are another area of interest. The compound may improve heart health by reducing oxidative stress and preventing atherosclerosis. Its impact on cholesterol levels and blood pressure is also under investigation .

Endocrinology: Diabetes Management

10-caffeoyldeacetyldaphylloside might play a role in diabetes management by influencing glucose metabolism and insulin sensitivity. Research into its effects on blood sugar levels and diabetic complications is ongoing .

Gastroenterology: Digestive System Support

This compound could support the digestive system by protecting against gastric ulcers and promoting gut health. Its interaction with gut microbiota and potential to alleviate inflammatory bowel disease symptoms are areas of active research .

Immunology: Immune System Modulation

Lastly, in immunology, the compound’s ability to modulate the immune system is being studied. It may enhance the body’s defense mechanisms against infections and reduce the risk of autoimmune diseases .

属性

IUPAC Name |

methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O14/c1-36-24(35)13-10-38-25(40-26-23(34)22(33)21(32)17(8-27)39-26)19-12(7-16(30)20(13)19)9-37-18(31)5-3-11-2-4-14(28)15(29)6-11/h2-7,10,16-17,19-23,25-30,32-34H,8-9H2,1H3/b5-3+/t16-,17-,19+,20-,21-,22+,23-,25-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNDGETZUXLFQJ-GEIFZCKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@@H]([C@@H]2[C@H]1[C@@H](C=C2COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

CAS RN |

83348-22-5 |

Source

|

| Record name | 10-Caffeoyldeacetyldaphylloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083348225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

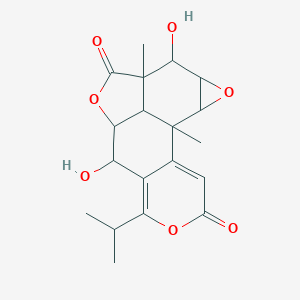

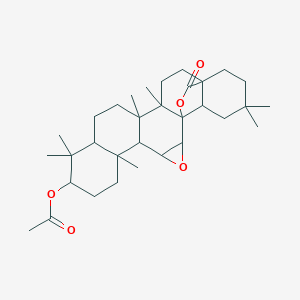

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

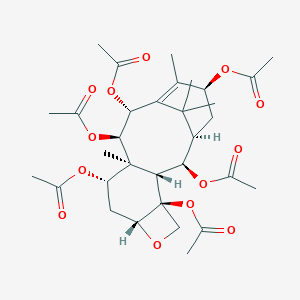

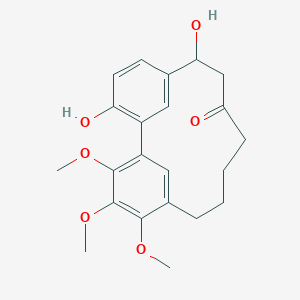

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

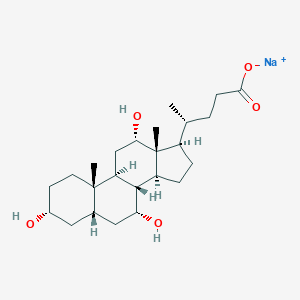

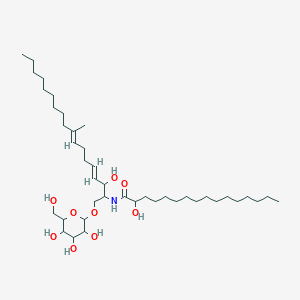

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)

![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)